Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is an organosulfur compound with the molecular formula C24H34O7S2.2H3N. This compound is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. It is commonly used in detergents, emulsifiers, and dispersing agents due to its excellent cleaning and foaming properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt typically involves the sulfonation of dodecylbenzene. The process begins with the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) in a continuous reactor, such as a falling film reactor . This reaction produces dodecylbenzenesulfonic acid, which is then neutralized with ammonia to form the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where dodecylbenzene and sulfur trioxide are reacted under controlled conditions. The resulting sulfonic acid is then neutralized with ammonia to produce the diammonium salt. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.
Scientific Research Applications
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing it to interact with and disrupt lipid membranes. This property makes it effective in breaking down oils and fats, which is why it is commonly used in cleaning products. Additionally, its ability to form micelles enables it to solubilize hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid, sodium salt: Similar in structure but uses sodium as the counterion instead of ammonium.
Dodecylbenzenesulfonic acid, ethanolamine salt: Uses ethanolamine as the counterion, providing different solubility and foaming properties.
Uniqueness
Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt is unique due to its specific combination of surfactant properties and the use of diammonium as the counterion. This combination provides distinct solubility, foaming, and cleaning characteristics that are advantageous in various industrial and research applications .
Properties
CAS No. |
94346-41-5 |
---|---|
Molecular Formula |
C24H34O7S2.2H3N C24H40N2O7S2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
diazanium;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |
InChI Key |
KIOKXVASDICNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.